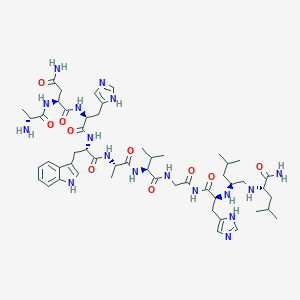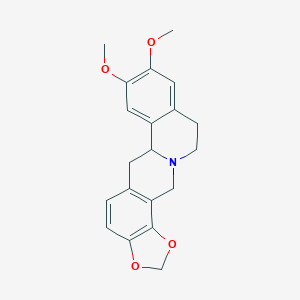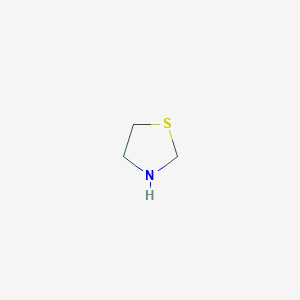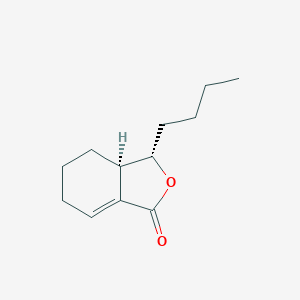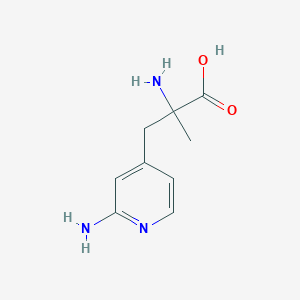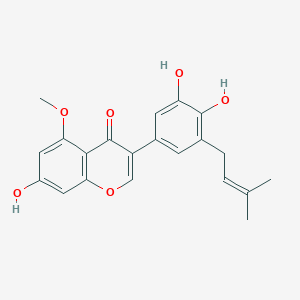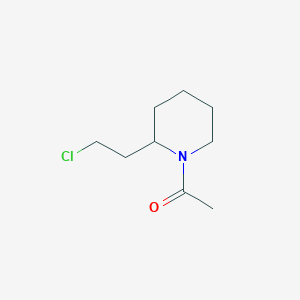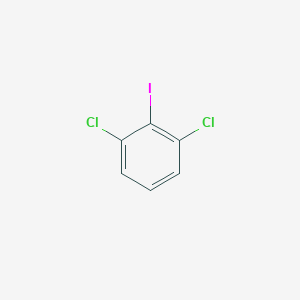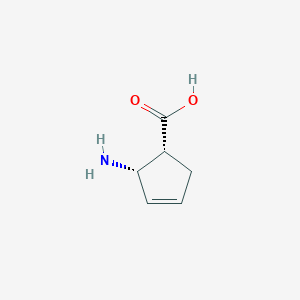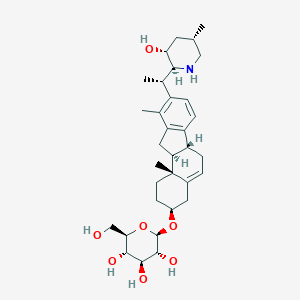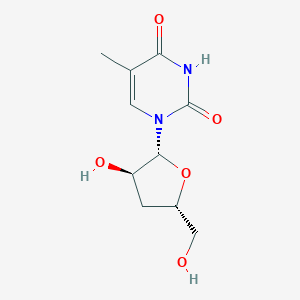
5-Methyl-3'-deoxyuridine
Overview
Description
Synthesis Analysis
The synthesis of substituted 2'-deoxyuridines has been explored in several studies. For instance, the synthesis of 5-(azidomethyl)-2'-deoxyuridine has been achieved through tosylation of 5-(hydroxymethyl)-2'-deoxyuridine, followed by conversion to azidomethyl derivatives and subsequent catalytic hydrogenation to yield the corresponding amines . Another study describes the preparation of 5-alkyl- and 5-halogeno-2'-deoxyuridine cyclic monophosphate esters from the silver salts of the parent cyclic monophosphates and alkyl(aralkyl) iodides . Additionally, the synthesis of 5-heteroaryl-substituted 2'-deoxyuridines has been reported, with various heteroaromatics obtained from different 5-substituted 2'-deoxyuridines . A method for the synthesis of 6-substituted 2'-deoxyuridines via lithiation of a protected 2'-deoxyuridine derivative followed by reaction with electrophiles has also been presented .
Molecular Structure Analysis
The molecular structure of these nucleoside analogs is crucial for their biological activity. The crystal and molecular structure of a 5-iodo-2'-deoxyuridine cyclic monophosphate ester has been determined, providing insights into the conformation and potential interactions of these molecules . Although the exact structure of 5-Methyl-3'-deoxyuridine is not discussed, the structural analyses of related compounds can offer valuable information about the steric and electronic effects of substituents on the nucleoside scaffold.
Chemical Reactions Analysis
The chemical reactivity of substituted 2'-deoxyuridines is important for their biological function. The generation of a 5-(2'-deoxyuridinyl)methyl radical from a phenyl selenide precursor has been demonstrated, which is significant as such radicals can be involved in DNA damage and repair mechanisms . The papers do not provide specific reactions for 5-Methyl-3'-deoxyuridine, but the discussed reactions of similar compounds can shed light on the types of chemical transformations that these nucleosides can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of substituted 2'-deoxyuridines, such as solubility, stability, and reactivity, are influenced by their substituents. The papers provided do not directly address the properties of 5-Methyl-3'-deoxyuridine, but the synthesis and structural characterization of related compounds suggest that these properties are carefully considered in the context of their potential biological applications .
Relevant Case Studies
The antiviral activities of these nucleoside analogs have been evaluated in several studies. Compounds such as 5-(azidomethyl)-2'-deoxyuridine have shown to inhibit the growth of murine Sarcoma 180 and L1210 in culture and to strongly inhibit the replication of herpes simplex virus type 1 . Selective antiviral activity against herpes simplex virus type 1 and varicella zoster virus has been noted for 5-heteroaryl-substituted 2'-deoxyuridines, indicating the importance of phosphorylation by virus-specified thymidine kinase for their activity . These case studies highlight the potential therapeutic applications of these nucleoside analogs in treating viral infections.
Scientific Research Applications
Oligomerization in Aqueous Solutions
5-Methyl-3'-deoxyuridine, through its derivative 3'-amino-3'-deoxyuridine, facilitates the formation of dinucleoside phosphoramidates in aqueous solutions. This reaction is notably faster than with uridine, highlighting its potential in template-directed syntheses for efficient oligomer formation (Zieliński & Orgel, 1985).
Effects on Neural Stem Cells
Bromodeoxyuridine (BrdU), a halogenated nucleotide related to 5-Methyl-3'-deoxyuridine, has been used to study neural stem cells (NSC). NSCs exposed to BrdU display a loss of stem cell markers and undergo astrocytic differentiation. This process involves a reduction in DNA methyltransferases and a loss of global DNA CpG methylation, important for understanding stem cell behavior and differentiation (Schneider & d’Adda di Fagagna, 2012).
Antiviral Activities
Compounds like 5-(2-haloethyl)-2'-deoxyuridines, closely related to 5-Methyl-3'-deoxyuridine, have demonstrated significant and selective antiviral activities. Their effectiveness against herpes simplex virus types 1 and 2 in cell culture and in vivo models points to their potential in antiviral therapy (Griengl et al., 1985).
Synthetic Oligonucleotide Incorporation
5-Methyl-3'-deoxyuridine derivatives, such as 5-carboxy-2′-deoxyuridine, are used in synthetic oligonucleotides. A novel synthesis method for these compounds has implications for DNA studies and the understanding of nucleic acid modifications (Guerniou et al., 2003).
Reaction with Cysteine
Research on derivatives of 5-Methyl-3'-deoxyuridine, such as 5-Bromo-2'-deoxyuridine, shows their reaction with cysteine, leading to the production of 2'-deoxyuridine and 5-(cystein-S-yl)-2'-deoxyuridine. This reaction mechanism plays a role in understanding biochemical interactions and potential drug development (Pal, 1978).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-8(5)15)9-7(14)2-6(4-13)17-9/h3,6-7,9,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUWZFRYAAHPDN-LKEWCRSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432282 | |
| Record name | 5-methyl-3'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3'-deoxyuridine | |
CAS RN |
7084-29-9 | |
| Record name | 5-methyl-3'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



